![molecular formula C13H17ClN2 B2926289 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215621-26-3](/img/structure/B2926289.png)
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using 2-ethyl-1-bromo-2-methylpropane in the presence of a strong base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-substituted benzimidazole derivatives.
Scientific Research Applications
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-methylbenzimidazole: Similar structure but lacks the 2-methylallyl group.
2-methyl-1H-benzo[d]imidazole: Lacks the ethyl and 2-methylallyl groups.
1-(2-hydroxyethyl)benzimidazole: Contains a hydroxyethyl group instead of the 2-methylallyl group.
Uniqueness
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the ethyl and 2-methylallyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications in medicinal chemistry and material science.
Biological Activity
2-Ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating their functions. Additionally, it has been shown to act as both an agonist and antagonist in receptor binding studies, influencing cellular signaling pathways.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use as an antimicrobial agent in clinical settings.
2. Anticancer Properties
Studies have revealed that this compound possesses anticancer activity. It has been tested against several cancer cell lines, showing the ability to induce cell cycle arrest and apoptosis. For instance, compounds derived from the benzimidazole core have shown promising results in inhibiting human topoisomerase I, a key enzyme involved in DNA replication and repair .
3. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been investigated for its ability to reduce inflammation markers in vitro and in vivo, making it a candidate for the development of anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibitory effects on various bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces inflammation markers |
Detailed Findings
- Antimicrobial Studies : In a study evaluating the antimicrobial efficacy of several benzimidazole derivatives, this compound showed a minimum inhibitory concentration (MIC) value comparable to standard antibiotics against Pseudomonas aeruginosa .
- Cancer Research : A series of benzimidazole derivatives were synthesized and tested for their anticancer properties at the National Cancer Institute (NCI). Among them, compounds similar to this compound exhibited low GI50 values against multiple cancer cell lines, indicating potent anticancer activity .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .
Properties
IUPAC Name |
2-ethyl-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3;/h5-8H,2,4,9H2,1,3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDIVRJVNKQQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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